molecular formula C16H16BrNO4S B2459343 Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333450-61-6

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2459343
CAS No.: 333450-61-6
M. Wt: 398.27
InChI Key: RVZXGIIYYOMPDB-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both bromophenyl and methylphenyl groups in its structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-bromophenylamine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.

    Glycinate Formation: The intermediate sulfonamide is then reacted with methyl chloroacetate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and phenyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
  • Methyl N-(3-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
  • Methyl N-(3-iodophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Uniqueness

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of the bromine atom, which can participate in specific reactions such as bromination and coupling reactions. This makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZXGIIYYOMPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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